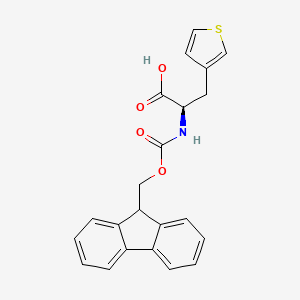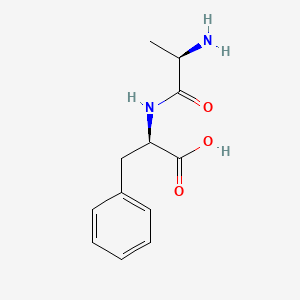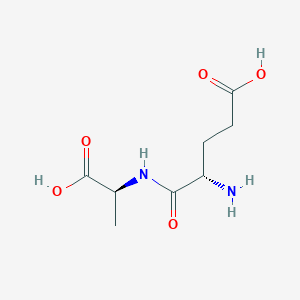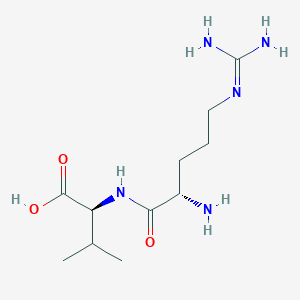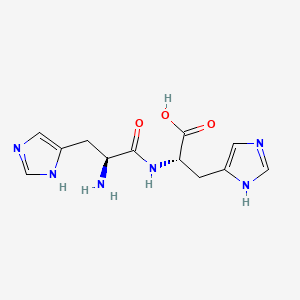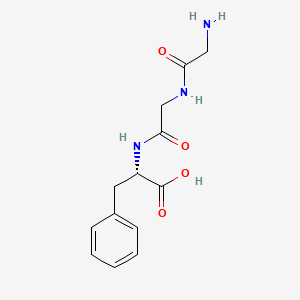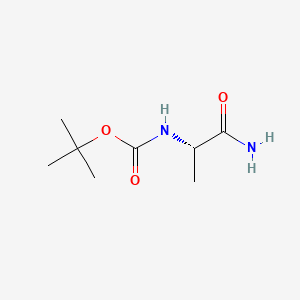
Boc-Ala-NH2
Overview
Description
Boc-L-alanine amide, commonly referred to as Boc-Ala-NH2, is an organic compound with the chemical formula C9H18N2O3. It is an L-alaninamide with a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in peptide synthesis and serves as a protected form of alanine, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-NH2 typically involves the protection of the amino group of alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under either aqueous or anhydrous conditions in the presence of a base such as triethylamine or sodium hydroxide. The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-NH2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), resulting in the formation of alanine amide.
Coupling Reactions: this compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Various electrophiles such as alkyl halides
Major Products Formed
Deprotection: Alanine amide
Coupling: Peptides and polypeptides
Substitution: Substituted amides
Scientific Research Applications
Boc-Ala-NH2 finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: this compound is a crucial building block in the synthesis of peptides and proteins.
Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: This compound is employed in various biological studies to investigate the structure and function of peptides and proteins.
Industrial Applications: This compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Boc-Ala-NH2 primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides steric hindrance, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-NH2: Boc-protected glycine amide
Boc-Val-NH2: Boc-protected valine amide
Boc-Leu-NH2: Boc-protected leucine amide
Uniqueness
Boc-Ala-NH2 is unique due to its specific structure and properties:
Stability: The Boc group provides stability against nucleophiles and bases, making it suitable for various synthetic applications.
Ease of Deprotection: The Boc group can be easily removed under mild acidic conditions, allowing for selective deprotection during peptide synthesis.
Versatility: This compound can be used in a wide range of chemical reactions, including coupling, substitution, and deprotection
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426725 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85642-13-3 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
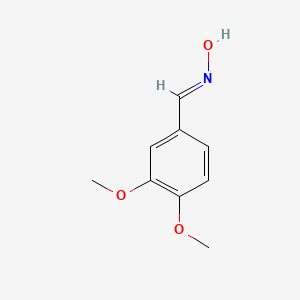
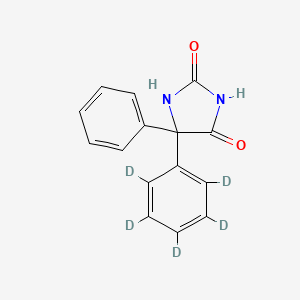

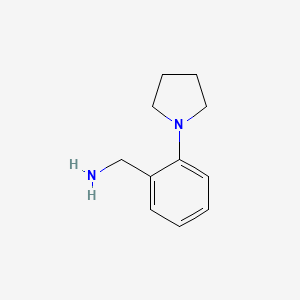
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

